molecular formula C9H14N2O2 B14004965 n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide CAS No. 1637-27-0

n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide

Cat. No.: B14004965
CAS No.: 1637-27-0
M. Wt: 182.22 g/mol
InChI Key: CWZFFJGBJYLHNK-UHFFFAOYSA-N
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Description

n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide is an organic compound with the molecular formula C9H14N2O2 This compound is known for its unique structure, which includes both carbamoyl and alkenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(prop-2-en-1-yl)pent-4-enamide with a carbamoylating agent such as isocyanate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioureas.

Scientific Research Applications

n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    n-Carbamoyl-2-(prop-2-en-1-yl)pent-4-enamide: Known for its unique combination of carbamoyl and alkenyl groups.

    n-Carbamoyl-2-(prop-2-en-1-yl)but-4-enamide: Similar structure but with a shorter carbon chain.

    n-Carbamoyl-2-(prop-2-en-1-yl)hex-4-enamide: Similar structure but with a longer carbon chain.

Uniqueness

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1637-27-0

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-carbamoyl-2-prop-2-enylpent-4-enamide

InChI

InChI=1S/C9H14N2O2/c1-3-5-7(6-4-2)8(12)11-9(10)13/h3-4,7H,1-2,5-6H2,(H3,10,11,12,13)

InChI Key

CWZFFJGBJYLHNK-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC=C)C(=O)NC(=O)N

Origin of Product

United States

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